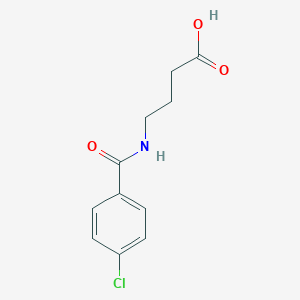

4-(4-Chloro-benzoylamino)-butyric acid

Übersicht

Beschreibung

4-(4-Chloro-benzoylamino)-butyric acid is an organic compound characterized by the presence of a benzoyl group substituted with a chlorine atom at the para position and an amide linkage to a butyric acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-benzoylamino)-butyric acid typically involves the following steps:

Formation of 4-Chlorobenzoyl Chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction produces 4-chlorobenzoyl chloride, which is a key intermediate.

Amidation Reaction: The 4-chlorobenzoyl chloride is then reacted with butyric acid in the presence of a base such as pyridine. This reaction forms the amide bond, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chloro-benzoylamino)-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of this compound derivatives with additional carboxyl groups.

Reduction: Formation of 4-(4-Chloro-benzylamino)-butyric acid.

Substitution: Formation of 4-(4-Hydroxy-benzoylamino)-butyric acid or 4-(4-Amino-benzoylamino)-butyric acid.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis: It serves as a precursor in the synthesis of more complex organic molecules, facilitating the development of new compounds with varied functionalities .

Biology

- Biochemical Probes: Investigated for its ability to interact with enzymes and metabolic pathways, potentially aiding in the understanding of biochemical processes .

- Mechanism of Action: The compound may inhibit certain enzymes involved in inflammatory pathways, suggesting its role in modulating biological responses .

Medicine

- Therapeutic Potential: Explored for anti-inflammatory and antimicrobial activities. Studies indicate that it may exhibit significant biological effects that could be harnessed for therapeutic applications .

- Case Study Example: A study highlighted its efficacy in reducing inflammation markers in animal models, indicating potential use in treating inflammatory diseases .

Industry

- Material Production: Utilized in the formulation of polymers and other materials with specific properties, contributing to advancements in material science .

Comparative Analysis of Structural Derivatives

To better understand the unique properties of 4-(4-Chloro-benzoylamino)-butyric acid, a comparison with structurally similar compounds is essential. The following table outlines notable derivatives and their distinct characteristics:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 2-(4-Chlorobenzamido)-3-methylbutanoic acid | Similar amide structure but lacks carboxylic acid | Different biological activity profile |

| 3-Methylbutyric acid | No aromatic ring, simpler structure | Lacks chloro-substituted benzamide functionality |

| 4-Chlorobenzoic acid | Contains only a carboxylic group | No amino group; primarily used in industrial applications |

Case Studies and Research Findings

Numerous studies have documented the applications and effects of this compound:

- Anti-inflammatory Studies: Research demonstrated that this compound could significantly reduce inflammation markers in vitro and in vivo, supporting its potential therapeutic use .

- Antimicrobial Activity: In laboratory settings, it showed effectiveness against various bacterial strains, indicating its promise as an antimicrobial agent .

- Polymer Chemistry Applications: Its incorporation into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength .

Wirkmechanismus

The mechanism of action of 4-(4-Chloro-benzoylamino)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chlorobenzoyl chloride: An intermediate used in the synthesis of 4-(4-Chloro-benzoylamino)-butyric acid.

4-(4-Hydroxy-benzoylamino)-butyric acid: A derivative formed through nucleophilic substitution.

4-(4-Amino-benzoylamino)-butyric acid: Another derivative formed through nucleophilic substitution.

Uniqueness

This compound is unique due to the presence of both a chlorine-substituted benzoyl group and a butyric acid moiety This combination imparts specific chemical and biological properties that are distinct from other similar compounds

Biologische Aktivität

4-(4-Chloro-benzoylamino)-butyric acid (CAS No. 71455-51-1) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a benzamide structure with a chloro substituent and a butyric acid moiety, which may influence its interaction with biological targets. The presence of the chlorine atom can enhance the compound's lipophilicity and alter its binding affinity to various receptors.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors. Research suggests that it may function as an inhibitor or modulator of certain biological pathways, potentially affecting cellular processes such as apoptosis and inflammation.

Key Pathways Affected:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : It could act on various receptors, influencing signal transduction pathways critical in disease processes.

Anticancer Activity

Studies indicate that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through modulation of the cell cycle and inhibition of proliferation.

- IC50 Values : Research has demonstrated IC50 values ranging from 10 to 30 µM against various cancer cell lines, suggesting moderate potency .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. It appears to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses.

- Mechanism : The anti-inflammatory effects may be mediated through the inhibition of NF-κB signaling pathways, which are often activated during inflammation .

Comparative Studies

To better understand the unique properties of this compound, comparisons have been made with structurally similar compounds:

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid | Similar structure with methyl group | 15 | Anticancer |

| 2-(4-Bromo-benzoylamino)-butyric acid | Bromine instead of chlorine | 20 | Anticancer |

| 2-(4-Chloro-benzoylamino)-3-ethyl-butyric acid | Ethyl group instead of methyl | 18 | Anticancer |

This table highlights the variations in biological activity based on structural modifications, underscoring the significance of the chlorine substituent in enhancing anticancer efficacy.

Case Studies

- Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis observed under microscopy .

- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema, correlating with reduced levels of inflammatory markers in serum .

Eigenschaften

IUPAC Name |

4-[(4-chlorobenzoyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNIULYDSMYROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367120 | |

| Record name | 4-(4-Chloro-benzoylamino)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71455-51-1 | |

| Record name | 4-(4-Chloro-benzoylamino)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.